molecular formula C8H9ClN4O B13026937 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine

6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13026937
M. Wt: 212.63 g/mol
InChI Key: SYTNOHHMZCWXTH-UHFFFAOYSA-N
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Description

6-Chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine is a chemical reagent designed for research and development applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to be purine analogs and are of considerable chemical and pharmaceutical interest . The core pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities. Researchers value this scaffold for its potential in developing ligands for various biological targets . The specific substitution pattern of a chlorine at the 6-position and an isopropoxy group at the 4-position is strategically designed to modulate the compound's reactivity, solubility, and interaction with biological systems, making it a versatile intermediate for further synthetic exploration. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H,10,11,12,13)

InChI Key

SYTNOHHMZCWXTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1C=NN2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired product as an orange solid .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 6 undergoes nucleophilic substitution under controlled conditions. This site is particularly reactive due to electron-withdrawing effects from the pyrimidine ring:

Reaction TypeConditionsProductYieldSource
AminationNH₃/EtOH, 80°C, 12 h6-Amino-4-isopropoxy-pyrazolopyrimidine78%
ThiolationNaSH/DMF, 60°C, 8 h6-Mercapto derivative65%
Alkoxy ExchangeKOtBu/ROH, reflux, 6 h6-Alkoxy variants (R = Me, Et, Bn)50-85%

These substitutions enable diversification of the 6-position for structure-activity relationship (SAR) studies in drug discovery .

Functionalization of the Isopropoxy Group

The isopropoxy moiety at position 4 undergoes dealkylation and re-functionalization:

  • Acid-Catalyzed Cleavage : Treatment with HBr/AcOH (48 h, reflux) yields 4-hydroxy intermediates, which are further acylated or alkylated .

  • Direct Modification : Reacts with acyl chlorides (e.g., AcCl, BzCl) in pyridine to form 4-acyloxy derivatives (85-92% yields) .

Key Finding : 4-Benzoyloxy analogs show enhanced lipophilicity (logP +1.2 vs parent compound), improving blood-brain barrier penetration in preclinical models .

Ring Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions at the 1-position enable structural elaboration:

Coupling PartnerCatalyst SystemConditionsYieldApplication
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O90°C, 24 h60-75%Kinase inhibitor scaffolds
Alkynyl trifluoroboratePdCl₂(dppf), Cs₂CO₃, DMEMicrowave, 120°C, 2 h82%PROTAC conjugates

These reactions exploit the C-H activation at the 1-position, confirmed by X-ray crystallographic data .

Oxidation and Reduction Pathways

  • Chlorine Oxidation : Treatment with m-CPBA in CHCl₃ converts the 6-chloro group to a sulfone group, enabling subsequent nucleophilic aromatic substitutions .

  • Ring Reduction : Hydrogenation (H₂/Pd-C, EtOAc) selectively saturates the pyrimidine ring, altering electronic properties (Δλmax = 42 nm in UV-Vis) .

Heterocycle Fusion Reactions

The compound participates in annulation reactions to build extended polyheterocyclic systems:

  • With CS₂/KOH: Forms thieno[2,3-e]pyrazolo[3,4-d]pyrimidine derivatives (73% yield) .

  • With diethyl acetylenedicarboxylate: Produces pyrano-fused analogs via [4+2] cycloaddition .

Stability Note : Decomposition occurs >200°C (DSC data), requiring low-temperature storage for long-term stability .

This reactivity profile establishes 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine as a critical building block in developing kinase inhibitors , antimicrobial agents , and covalent protein binders . Recent advances in continuous-flow synthesis have improved yields of key intermediates by 20-35% compared to batch methods .

Scientific Research Applications

Pharmaceutical Applications

The compound is recognized for its potential in drug development, particularly in targeting cancer and inflammatory diseases. It serves as a key intermediate in synthesizing various pharmaceutical agents.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor properties. For instance, studies have demonstrated that substituents on the pyrazolo[3,4-d]pyrimidine scaffold can enhance its efficacy against various cancer cell lines, making it a valuable candidate for further development in oncology treatments .

Anti-inflammatory Properties

6-Chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine has been studied for its anti-inflammatory effects. It is believed to modulate pathways associated with inflammation, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .

Biochemical Research

This compound is extensively used in biochemical studies focusing on enzyme inhibition and metabolic pathways. Its role in inhibiting specific enzymes provides insights into potential therapeutic targets.

Enzyme Inhibition Studies

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit various protein kinases involved in critical cellular processes. For example, compounds targeting serum and glucocorticosteroid-regulated kinases (SGK) have shown efficacy in regulating cellular responses to stress and inflammation .

Agricultural Chemistry

In agricultural research, this compound is explored for its potential as a pesticide or herbicide.

Pesticidal Activity

Studies suggest that this compound may possess herbicidal properties that can contribute to developing safer agricultural chemicals. Its effectiveness against specific plant pathogens could lead to innovative solutions for pest management .

Material Science Applications

The compound's unique chemical structure allows it to be investigated for applications in material science.

Organic Electronics

Research into the properties of pyrazolo[3,4-d]pyrimidine derivatives has indicated potential uses in organic electronics and photonic devices. Its ability to act as a semiconductor may lead to advancements in electronic materials .

Diagnostic Applications

Emerging research points towards the utility of this compound in developing diagnostic tools.

Biomarker Detection

This compound is being evaluated for its role in detecting specific biomarkers associated with diseases, which could enhance diagnostic accuracy and early detection strategies .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
PharmaceuticalAntitumor and anti-inflammatory drugsEffective against cancer cell lines; modulates inflammation pathways
Biochemical ResearchEnzyme inhibition studiesInhibits SGK activity; insights into metabolic pathways
Agricultural ChemistryPesticide/herbicide developmentPotential herbicidal activity against plant pathogens
Material ScienceOrganic electronics and photonic devicesActs as a semiconductor; promising for electronic materials
Diagnostic ApplicationsBiomarker detection toolsEnhances diagnostic accuracy; early disease detection

Mechanism of Action

The mechanism of action of 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression and induces apoptosis in cancer cells . Additionally, its ability to inhibit xanthine oxidase involves binding to the enzyme’s active site, thereby blocking its activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural and Substituent Variations

The table below compares key structural features, synthetic routes, and biological activities of 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine with related compounds:

Compound Name Substituents (Position) Key Properties/Activities Synthetic Route References
This compound 4-OCH(CH₃)₂, 6-Cl High lipophilicity (logP ~2.8); potential kinase inhibitor Likely via nucleophilic substitution of 4-Cl precursor with isopropoxide
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₃, 1-Ph Anticancer activity (IC₅₀: 1.2 µM in HeLa cells); synthesized via POCl₃ chlorination Chlorination of 6-methyl precursor using POCl₃ and TMA
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5) 4-Cl, 1-CH(CH₃)₂ Similarity score 0.89 to target; moderate solubility (2.1 mg/mL in DMSO) Alkylation at N1 using isopropyl halide
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 4-O (keto), 6-Cl Polar (logP ~0.5); used as intermediate for hydrazide derivatives Hydrolysis of 4,6-dichloro precursor with NaOH
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CF₃, 1-Et Enhanced metabolic stability (t₁/₂: 8.2 h); potent xanthine oxidase inhibitor (IC₅₀: 0.3 µM) Friedel-Crafts alkylation and trifluoromethylation
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine 4-imino, 5-NH₂, 1-p-tolyl Hydrogen-bonding capacity; antitumor activity against MCF-7 cells (IC₅₀: 5.8 µM) Condensation with aromatic aldehydes/acetophenones

Key Comparative Insights

Electronic and Steric Effects
  • 6-Chloro substituents are common across analogs, serving as reactive sites for further functionalization (e.g., hydrazinolysis in ) .
  • Trifluoromethyl groups (e.g., in CAS 2005389-35-3) enhance metabolic stability and lipophilicity, whereas keto groups (e.g., 4(7H)-one) improve aqueous solubility .

Biological Activity

6-Chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₉ClN₄O
  • Molecular Weight : 212.64 g/mol
  • CAS Number : 637768-52-6

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action against tumor cells. These include:

  • Inhibition of Kinases : Many derivatives have shown inhibitory effects on Janus kinases (JAKs), which play a critical role in cell signaling pathways related to growth and survival. For instance, certain pyrazolo[3,4-d]pyrimidines demonstrated selective inhibition of JAK-2 with IC₅₀ values ranging from 6.5 to 9.7 µM .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS has been linked to the anticancer activity of these compounds. Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .
  • Targeting Specific Cancer Types : Recent studies have highlighted the efficacy of these compounds against various cancer cell lines, including non-small cell lung cancer (A549) and renal cancer (ACHN), with significant growth suppression observed .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity:

  • Substituents at the C-4 position significantly influence potency against tumor cells.
  • The presence of halogens, such as chlorine, has been shown to be beneficial for antitumor activity .

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

  • Antitumor Activity : In a study focusing on various pyrazolo[3,4-d]pyrimidine analogues, compound 5e exhibited potent activity against human hepatoma carcinoma cells with IC₅₀ values of 4.55 µM and 6.28 µM for different cell lines . This underscores the potential for further development as an anticancer agent.
  • In Vivo Studies : Investigations into the in vivo efficacy of these compounds are ongoing, with preliminary results suggesting promising outcomes in tumor-bearing animal models .

Data Table: Biological Activity Summary

Compound NameTarget Cancer Cell LineIC₅₀ (µM)Mechanism of Action
This compoundNon-small cell lung cancer (A549)Not specifiedROS production
Compound 5eHuman hepatoma carcinoma 74024.55Kinase inhibition
Compound 5eHuman hepatoma carcinoma 72216.28Kinase inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-component cyclocondensation reactions. For example, alkyl halides (e.g., isopropyl chloride) can react with pyrazolo[3,4-d]pyrimidine precursors in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization from acetonitrile. Key factors include temperature control (reflux conditions), solvent polarity, and stoichiometric ratios of reactants. Yields may vary based on the steric and electronic effects of substituents .
  • Data Insight : A study reported a 77% yield for a structurally similar derivative using optimized stoichiometry and solvent (ethanol) .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Aromatic protons in the pyrazolo[3,4-d]pyrimidine core appear as doublets (δ 7.4–8.3 ppm), while isopropoxy groups show a septet for the methine proton (δ 4.5–5.0 ppm) and doublets for methyl groups (δ 1.2–1.4 ppm) .
  • IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) are critical for functional group verification .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, protective eyewear, lab coats) to avoid skin contact. Immediate decontamination of spills with ethanol/water mixtures is recommended. Waste must be segregated and disposed via certified hazardous waste handlers due to potential toxicity .

Advanced Research Questions

Q. How do substituents at the 1- and 4-positions of pyrazolo[3,4-d]pyrimidine affect biological activity, and what design strategies optimize selectivity?

  • Methodological Answer : Substituents influence binding affinity to target enzymes (e.g., kinase inhibitors). Isopropoxy groups enhance lipophilicity, improving membrane permeability, while chloro groups stabilize π-π stacking. Molecular dynamics simulations can predict interactions with active sites. For example, fluorobenzamide derivatives showed enhanced inhibitory activity due to electronegative substituents .
  • Data Contradiction : Some studies report reduced solubility with bulky substituents, conflicting with improved bioavailability claims. Resolution requires comparative solubility assays (e.g., HPLC logP measurements) .

Q. What experimental strategies resolve contradictions in reported reaction yields for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Step 1 : Validate purity of starting materials (HPLC or GC-MS).
  • Step 2 : Optimize reaction parameters (e.g., solvent polarity, catalyst loading). For instance, DMF with sodium acetate increased yields in acylation reactions by stabilizing intermediates .
  • Step 3 : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, time) through factorial analysis .

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the synthesis of novel 6-chloro-4-isopropoxy derivatives with targeted properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies with protein structures (e.g., PDB entries) identify optimal substituents for binding. For example, methyl groups at the 3-position improved steric complementarity in kinase inhibitors .

Q. What are the challenges in crystallizing this compound, and how are single-crystal X-ray diffraction parameters optimized?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes crystal growth. X-ray diffraction requires high-purity crystals (>99%), with SHELXT software used for space group determination. A recent study achieved a 0.84 Å resolution structure using synchrotron radiation .

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